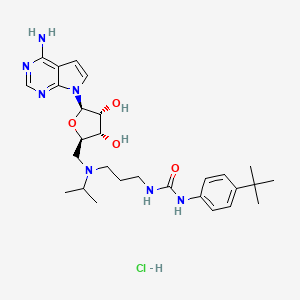

EPZ004777 hydrochloride

説明

特性

IUPAC Name |

1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N7O4.ClH/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H/t21-,22-,23-,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEPLDAFAVXSBD-XRJUUMFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42ClN7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of EPZ004777 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Pioneering DOT1L Inhibitor in MLL-Rearranged Leukemia

This technical guide provides a comprehensive overview of the mechanism of action for EPZ004777 hydrochloride, a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L. Developed as a pivotal tool in the exploration of epigenetic therapies, EPZ004777 has been instrumental in validating DOT1L as a therapeutic target in cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the core biological pathways and experimental workflows.

Introduction: The Rationale for DOT1L Inhibition in MLL-Rearranged Leukemia

Aggressive forms of acute leukemia in both infants and adults are frequently characterized by rearrangements of the MLL gene.[1] These chromosomal translocations result in the formation of oncogenic MLL fusion proteins.[1] A key pathogenic function of these fusion proteins is the aberrant recruitment of the histone methyltransferase DOT1L to ectopic gene loci, including critical hematopoietic development genes like the HOXA gene cluster and MEIS1.[1][2]

DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1] The mislocalization of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at these target genes, resulting in their sustained transcriptional activation and driving leukemogenesis.[1] This direct and pathogenic role of DOT1L's enzymatic activity established it as a compelling therapeutic target. The development of a selective DOT1L inhibitor like EPZ004777 was predicated on the hypothesis that reversing this aberrant H3K79 methylation would suppress the expression of leukemogenic genes and selectively eliminate MLL-rearranged cancer cells.[1]

Core Mechanism of Action

EPZ004777 functions as a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L's enzymatic activity.[1][2] By binding to the SAM-binding pocket of DOT1L, it directly prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3.[1] This targeted inhibition of DOT1L's catalytic activity is the primary mechanism through which EPZ004777 exerts its anti-leukemic effects.

The downstream consequences of DOT1L inhibition by EPZ004777 in MLL-rearranged leukemia cells are profound and multifaceted:

-

Reduction of H3K79 Methylation: Treatment with EPZ004777 leads to a concentration-dependent global reduction in H3K79 methylation levels.[3]

-

Suppression of MLL Fusion Target Gene Expression: By reversing the aberrant H3K79 hypermethylation, EPZ004777 downregulates the expression of key leukemogenic genes, such as HOXA9 and MEIS1.[1][3][4]

-

Induction of Cell Cycle Arrest and Apoptosis: The inhibition of DOT1L activity triggers cell cycle arrest and subsequently induces programmed cell death (apoptosis) in MLL-rearranged cells.[1][5]

-

Cellular Differentiation: EPZ004777 has been shown to induce differentiation in MLL-rearranged leukemia cell lines.[3][5]

This cascade of events ultimately leads to the selective killing of cancer cells bearing the MLL gene translocation, with minimal effect on non-MLL-translocated cells.[3]

Caption: Mechanism of EPZ004777 in MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the key quantitative data for EPZ004777 from various preclinical studies.

Table 1: Biochemical Activity of EPZ004777

| Target | Assay Type | IC50 | Selectivity | Reference |

| DOT1L | Cell-free enzymatic assay | 0.4 nM | >1,200-fold over other tested histone methyltransferases | [5] |

Table 2: Cellular Activity of EPZ004777 in MLL-Rearranged Cell Lines

| Cell Line | MLL Fusion | Assay Type | EC50 | Reference |

| MV4-11 | MLL-AF4 | Antiproliferative assay | 4 nM | [5] |

| MOLM-13 | MLL-AF9 | Antiproliferative assay | 4 nM | [5] |

| THP-1 | MLL-AF9 | Antiproliferative assay | 4 nM | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of EPZ004777.

DOT1L Biochemical Inhibition Assay (Cell-Free)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.

-

Materials:

-

Recombinant human DOT1L enzyme

-

Histone H3 substrate (e.g., oligonucleosomes)

-

[³H]-S-adenosylmethionine ([³H]-SAM)

-

EPZ004777

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.5 mM DTT)

-

Scintillation fluid and counter

-

-

Procedure:

-

Serially dilute EPZ004777 in DMSO to create a range of concentrations.

-

In a microtiter plate, add the diluted EPZ004777 to the assay buffer.

-

Add the recombinant DOT1L enzyme to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the methyltransferase reaction by adding a solution containing the histone H3 substrate and [³H]-SAM.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each EPZ004777 concentration relative to a DMSO control and determine the IC50 value.

-

Caption: Workflow for a DOT1L biochemical inhibition assay.

Cellular Proliferation Assay

This assay measures the effect of EPZ004777 on the growth of cancer cell lines.

-

Materials:

-

Procedure:

-

Plate exponentially growing cells in 96-well plates at a predetermined density (e.g., 3 x 10⁴ cells/well).[6]

-

Add increasing concentrations of EPZ004777 or a DMSO vehicle control to the wells.

-

Incubate the cells for an extended period (e.g., 10-18 days).[6]

-

Every 3-4 days, count the viable cells using a method like the Guava ViaCount assay.[6]

-

At the time of counting, replenish the media with fresh EPZ004777 and re-plate the cells at a consistent density to maintain logarithmic growth.[6]

-

Plot the viable cell counts over time to generate proliferation curves.

-

To determine the EC50, perform a similar experiment for a fixed duration (e.g., 10 days) and measure cell viability across a range of EPZ004777 concentrations.

-

Cellular H3K79 Methylation Assay (Western Blot)

This assay assesses the ability of EPZ004777 to inhibit DOT1L activity within cells by measuring global H3K79 methylation levels.

-

Materials:

-

Leukemia cell lines (e.g., MOLM-13, MV4-11).

-

EPZ004777.

-

Cell lysis buffer.

-

Histone extraction reagents.

-

SDS-PAGE gels and Western blot apparatus.

-

Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with various concentrations of EPZ004777 or DMSO for a specified time (e.g., 48-96 hours).

-

Harvest the cells and perform histone extraction.

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against H3K79me2.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.

-

Quantify the band intensities to determine the relative change in H3K79me2 levels.

-

In Vivo Efficacy

In a mouse xenograft model of MLL leukemia, in vivo administration of EPZ004777 led to an extension of survival, providing strong preclinical evidence for the therapeutic potential of DOT1L inhibition.[3][5] Although suboptimal pharmacokinetic properties precluded the clinical advancement of EPZ004777 itself, its development was a critical proof-of-concept that paved the way for next-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which has entered clinical trials.[1]

Conclusion

This compound is a seminal molecule in the field of epigenetics and cancer therapy. As a potent and selective inhibitor of DOT1L, it has been instrumental in elucidating the critical role of H3K79 methylation in the pathogenesis of MLL-rearranged leukemias. The core mechanism of action, centered on the competitive inhibition of DOT1L's catalytic activity, leads to the suppression of a leukemogenic gene expression program and the selective killing of MLL-rearranged cancer cells. The data and protocols presented in this guide underscore the foundational work performed with EPZ004777, which continues to inform the development of novel epigenetic therapies.

Caption: DOT1L signaling pathway and the inhibitory effect of EPZ004777.

References

The Cellular Target of EPZ004777: A Technical Guide

For Immediate Release

An In-depth Analysis of the Potent and Selective DOT1L Inhibitor, EPZ004777, for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the small molecule inhibitor EPZ004777, detailing its primary cellular target, mechanism of action, and the downstream cellular consequences of its activity. The information presented herein is curated for professionals in the fields of oncology, hematology, and epigenetic drug discovery.

Executive Summary

EPZ004777 is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] Its development marked a significant advancement in the exploration of epigenetic therapies, particularly for cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1] EPZ004777 functions by competitively inhibiting the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing the methylation of histone H3 at lysine 79 (H3K79).[1] This inhibition leads to the selective killing of MLL-rearranged leukemia cells by inducing cell cycle arrest, apoptosis, and cellular differentiation.[1][2]

The Cellular Target: DOT1L

The definitive cellular target of EPZ004777 is the enzyme DOT1L.[1] DOT1L is a histone methyltransferase responsible for mono-, di-, and tri-methylation of lysine 79 on histone H3 (H3K79).[3] In certain hematological malignancies, particularly those with MLL gene rearrangements, the fusion proteins aberrantly recruit DOT1L to ectopic gene loci, including critical hematopoietic development genes like the HOXA cluster.[1] This leads to hypermethylation of H3K79 at these sites, resulting in their sustained transcriptional activation and driving leukemogenesis.[1]

Mechanism of Action

EPZ004777 acts as a competitive inhibitor of DOT1L.[1] It was designed based on the structures of the natural DOT1L substrate, S-adenosylmethionine (SAM), and its product, S-adenosylhomocysteine (SAH).[1] By binding to the SAM-binding pocket of DOT1L, EPZ004777 effectively blocks the transfer of a methyl group from SAM to H3K79.[1] This targeted inhibition of DOT1L's enzymatic activity reverses the aberrant H3K79 hypermethylation, a key event in MLL-rearranged leukemias.[1]

Figure 1: Mechanism of DOT1L inhibition by EPZ004777.

Quantitative Data Summary

The potency and selectivity of EPZ004777 have been extensively characterized through various in vitro and cellular assays.

| Parameter | Value | Notes | Reference |

| In Vitro Potency | |||

| DOT1L IC50 | 0.4 nM | Cell-free enzymatic assay. | [2][4] |

| DOT1L KD | 0.25 ± 0.02 nM | Surface plasmon resonance (SPR). | [5] |

| Selectivity | |||

| Fold Selectivity vs. other HMTs | >1,200-fold | Against a panel of other protein methyltransferases. | [2] |

| PRMT5 IC50 | 521 ± 137 nM | [4] | |

| Other HMTs (EZH1, EZH2, etc.) | >50,000 nM | [6] | |

| Cellular Activity (Proliferation Inhibition) | |||

| MV4-11 (MLL-AF4) EC50 | 8.3 nM | [1] | |

| MOLM-13 (MLL-AF9) EC50 | 10 nM | [1] | |

| THP-1 (MLL-AF9) EC50 | 4 nM | [1] | |

| MCF10A (H3K79 methylation) IC50 | 84 ± 20 nM | In-cell western assay. | [5] |

| A431 (H3K79 methylation) IC50 | 264 nM | [5] |

Cellular Effects of EPZ004777

Treatment of MLL-rearranged leukemia cells with EPZ004777 leads to a cascade of downstream effects:

-

Inhibition of H3K79 Methylation: EPZ004777 causes a concentration-dependent reduction in global H3K79me2 levels.[6]

-

Downregulation of Leukemogenic Genes: The inhibition of DOT1L activity leads to decreased expression of key MLL fusion target genes, such as HOXA9 and MEIS1.[1][6]

-

Selective Cell Killing: EPZ004777 demonstrates selective cytotoxicity towards MLL-rearranged cells, with minimal impact on cells without this translocation.[6]

-

Cell Cycle Arrest and Apoptosis: The compound induces a modest increase in the G0/G1 phase of the cell cycle, followed by an increase in apoptotic cells.[1][6]

-

Induction of Differentiation: EPZ004777 has been shown to promote the differentiation of leukemic cells into more mature hematopoietic lineages.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. stemcell.com [stemcell.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

EPZ004777: A Deep Dive into DOT1L Inhibition in MLL-Rearranged Leukemias

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EPZ004777, a potent and selective small-molecule inhibitor of the DOT1L enzyme. It details the mechanism of action, the downstream signaling pathway, and the preclinical data that established DOT1L as a compelling therapeutic target in mixed-lineage leukemia (MLL)-rearranged cancers. This document includes structured quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the EPZ004777-mediated inhibition of the DOT1L pathway.

Introduction: The Rationale for DOT1L Inhibition

Mixed-lineage leukemia (MLL) is an aggressive form of acute leukemia characterized by chromosomal translocations of the MLL gene. These translocations result in the formation of oncogenic MLL fusion proteins that aberrantly recruit the histone methyltransferase DOT1L to ectopic gene loci.[1][2] DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][3] The resulting hypermethylation of H3K79 at MLL target genes, including the HOXA9 and MEIS1 oncogenes, leads to their sustained transcriptional activation, a key driver of leukemogenesis.[1][4] The development of a selective DOT1L inhibitor was hypothesized to reverse this aberrant H3K79 methylation, suppress the expression of leukemogenic genes, and selectively eliminate MLL-rearranged cancer cells.[1][3] EPZ004777 was the first potent and selective small-molecule inhibitor of DOT1L developed to test this hypothesis.[1]

Mechanism of Action of EPZ004777

EPZ004777 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor substrate for DOT1L.[1][5] By binding to the SAM pocket of DOT1L, EPZ004777 prevents the transfer of a methyl group to H3K79.[1] This leads to a global reduction in H3K79 methylation levels, particularly di- and tri-methylation, which are associated with active transcription.[1][5][6] The reduction in H3K79 methylation at the promoters and gene bodies of MLL fusion target genes results in their transcriptional repression.[4] This ultimately leads to cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells, while having minimal effect on non-MLL-rearranged cells.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for EPZ004777 from various preclinical studies.

Table 1: Biochemical Potency and Selectivity of EPZ004777

| Parameter | Value | Notes |

| DOT1L IC50 | 0.4 nM | Cell-free enzymatic assay.[7][8] |

| DOT1L Ki | 0.08 nM | Inhibition constant.[9] |

| Selectivity | >1200-fold vs. other methyltransferases | Highly selective for DOT1L.[7] |

Table 2: Cellular Activity of EPZ004777 in MLL-Rearranged Leukemia Cell Lines

| Cell Line | MLL Fusion | Effect | IC50 / Concentration |

| MV4-11 | MLL-AF4 | Inhibition of H3K79me2 | Concentration-dependent.[4] |

| Inhibition of proliferation | Selective killing.[4] | ||

| Downregulation of HOXA9 & MEIS1 | IC50 ~700 nM.[4] | ||

| MOLM-13 | MLL-AF9 | Inhibition of H3K79me2 | Concentration-dependent.[4] |

| Inhibition of proliferation | Selective killing.[4] | ||

| Downregulation of HOXA9 & MEIS1 | IC50 ~700 nM.[4] |

Table 3: In Vivo Efficacy of EPZ004777

| Model | Treatment | Outcome |

| Mouse Xenograft (MV4-11 cells) | Continuous infusion | Extension of survival.[4] |

| Reduction of tumor H3K79me2 levels.[4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the DOT1L inhibition pathway and a typical experimental workflow for evaluating EPZ004777.

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and its inhibition by EPZ004777.

Caption: A typical experimental workflow for the characterization of EPZ004777.

Detailed Experimental Protocols

DOT1L Enzymatic Inhibition Assay (Biochemical)

This assay quantifies the ability of EPZ004777 to inhibit the enzymatic activity of DOT1L in a cell-free system.

-

Materials:

-

Recombinant human DOT1L enzyme.

-

Nucleosome substrate (e.g., from chicken erythrocytes).[4]

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

S-adenosyl-L-homocysteine (SAH) as a positive control for inhibition.

-

EPZ004777 serially diluted in DMSO.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.5 mM DTT, 0.002% Tween-20, 0.005% Bovine Skin Gelatin).[4]

-

384-well microtiter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of EPZ004777 in DMSO.

-

Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells for a no-inhibitor control (DMSO vehicle) and a 100% inhibition control (e.g., 2.5 µM SAH).[4]

-

Add 40 µL of a solution containing 0.25 nM DOT1L enzyme in assay buffer to each well.[4]

-

Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the methyltransferase reaction by adding 10 µL of a substrate mix containing [³H]-SAM and nucleosomes.

-

Incubate the reaction for a defined period (e.g., 120 minutes) at room temperature.

-

Stop the reaction (e.g., by adding unlabeled SAM or trichloroacetic acid).[1][7]

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular H3K79 Methylation Assay (Western Blot)

This assay measures the effect of EPZ004777 on global H3K79 methylation levels within cells.

-

Materials:

-

MLL-rearranged (e.g., MV4-11, MOLM-13) and non-MLL-rearranged (e.g., Jurkat) cell lines.[4]

-

Complete cell culture medium.

-

EPZ004777.

-

Histone extraction buffer.

-

SDS-PAGE gels and blotting apparatus.

-

Primary antibodies: anti-H3K79me2, anti-total Histone H3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere or grow to a suitable density.

-

Treat cells with various concentrations of EPZ004777 or DMSO vehicle for a specified duration (e.g., 4 days).[4]

-

Harvest the cells and extract histones using a suitable protocol.

-

Quantify protein concentration of the histone extracts.

-

Separate histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against H3K79me2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities to determine the relative levels of H3K79me2.

-

Cell Proliferation Assay

This assay determines the effect of EPZ004777 on the growth of cancer cell lines.

-

Materials:

-

Procedure:

-

Plate exponentially growing cells in 96-well plates at a specific density (e.g., 3 x 10⁴ cells/well).[4]

-

Treat the cells with a range of EPZ004777 concentrations or DMSO vehicle.

-

Incubate the cells for an extended period (e.g., up to 18 days), replenishing the medium and compound every 3-4 days.[7]

-

At various time points, determine the number of viable cells using the chosen method.

-

Plot the viable cell number over time to generate growth curves.

-

For IC50 determination, plot the percentage of growth inhibition against the log of the inhibitor concentration at a specific time point.

-

Conclusion and Future Directions

EPZ004777 was a pivotal tool compound that provided the first pharmacological proof-of-concept for DOT1L inhibition as a therapeutic strategy for MLL-rearranged leukemias.[1] Its high potency and selectivity enabled the validation of the "onco-epigenetic" addiction of these cancers to the enzymatic activity of DOT1L. While the suboptimal pharmacokinetic properties of EPZ004777 precluded its own clinical development, it paved the way for the development of second-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which have entered clinical trials.[1][10] The work with EPZ004777 has been instrumental in advancing the field of epigenetic therapy and continues to inform the development of novel cancer treatments targeting chromatin-modifying enzymes.

References

- 1. benchchem.com [benchchem.com]

- 2. ovid.com [ovid.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Dot1L and H3K79 methylation in regulating somatic hypermutation of immunoglobulin genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Activity of EPZ004777: A Technical Guide to Its Biochemical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical assays used to characterize the activity of EPZ004777, a potent and highly selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). EPZ004777 has been a pivotal tool compound in understanding the role of DOT1L in normal physiology and in the pathogenesis of diseases such as MLL-rearranged leukemias.[1][2] This document details the mechanism of action of EPZ004777, presents key quantitative data, and provides in-depth experimental protocols for its biochemical characterization.

Mechanism of Action: Competitive Inhibition of DOT1L

EPZ004777 was identified through a mechanism-guided drug discovery approach, designed based on the structures of the natural DOT1L substrate, S-adenosylmethionine (SAM), and its product, S-adenosylhomocysteine (SAH).[1][2] It functions as a SAM-competitive inhibitor, binding to the SAM-binding pocket of DOT1L.[1][2] This binding event prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3 (H3K79), a modification catalyzed exclusively by DOT1L.[1] The inhibition of H3K79 methylation leads to the downregulation of leukemogenic genes, such as HOXA9 and MEIS1, ultimately inducing cell cycle arrest and apoptosis in cancer cells with MLL rearrangements.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for EPZ004777's activity and selectivity from various biochemical and cellular assays.

Table 1: In Vitro Biochemical Activity of EPZ004777

| Parameter | Value | Enzyme | Substrate | Assay Type | Reference |

| IC50 | 0.4 ± 0.1 nM (400 ± 100 pM) | Recombinant Human DOT1L | Nucleosomes | Radioactive Methylation | [2] |

| IC50 | 0.5 ± 0.1 nM | Recombinant Purified DOT1L | Nucleosomal Substrate | Homogeneous Biochemical Assay | [4] |

| IC50 | 5.3 nM | His6-DOT1L | Biotinylated Peptide | AlphaScreen Assay | [5][6] |

| KD | 0.25 ± 0.02 nM | Recombinant Purified DOT1L | - | Surface Plasmon Resonance (SPR) | [4] |

Table 2: Cellular Activity of EPZ004777

| Cell Line | Genotype | Parameter | Value | Assay Type | Reference |

| MV4-11 | MLL-AF4 | IC50 (proliferation) | < 50 µM | Guava Viacount | [2] |

| MOLM-13 | MLL-AF9 | IC50 (proliferation) | < 50 µM | Guava Viacount | [2] |

| MCF10A | Non-cancerous | IC50 (H3K79 methylation) | 84 ± 20 nM | In-Cell Western | [4] |

| A431 | Epidermoid Carcinoma | IC50 (H3K79 methylation) | 264 nM | High-Content Imaging | [4] |

| HeLa | Cervical Cancer | ED50 (H3K79me2) | 1.7 nM | ELISA | [7] |

| Molm-13 | MLL-AF9 | ED50 (HOXA9 expression) | 33 nM | Reporter Gene Assay | [7] |

Table 3: Selectivity of EPZ004777 for DOT1L Over Other Histone Methyltransferases (HMTs)

| HMT | IC50 | Selectivity Fold vs. DOT1L | Reference |

| DOT1L | 0.4 nM | - | [8] |

| PRMT5 | 521 ± 137 nM | >1,300 | [8] |

| Other HMTs | >50 µM | >125,000 | [8] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the central role of DOT1L in MLL-rearranged leukemia and the mechanism by which EPZ004777 inhibits this pathway.

Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.

Experimental Protocols

This section provides detailed methodologies for key biochemical assays used to determine the activity of EPZ004777.

Radioactive Filter-Binding Assay for DOT1L Activity

This assay measures the incorporation of a radiolabeled methyl group from 3H-SAM onto a histone substrate.

Materials:

-

Recombinant human DOT1L (e.g., residues 1-416)

-

Avian erythrocyte oligonucleosomes or recombinant histone H3

-

[3H]-S-adenosylmethionine (3H-SAM)

-

Unlabeled S-adenosylmethionine (SAM)

-

S-adenosyl-L-homocysteine (SAH) for positive control

-

EPZ004777

-

Assay Buffer: 20 mM TRIS-HCl (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin

-

384-well microtiter plates

-

Quench Solution: 800 µM unlabeled SAM

-

Scintillation fluid and counter

Procedure:

-

Serially dilute EPZ004777 in DMSO. Typically, a 10-point, 3-fold dilution series starting from 1 µM is prepared.[2]

-

Add 1 µL of each inhibitor dilution to the wells of a 384-well microtiter plate. Use DMSO for the negative control (0% inhibition) and a final concentration of 2.5 µM SAH for the positive control (100% inhibition).[2]

-

Add 40 µL of 0.25 nM DOT1L enzyme in assay buffer to each well.

-

Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding to the enzyme.[2]

-

Initiate the methyltransferase reaction by adding 10 µL of substrate mix containing 200 nM 3H-SAM and 20 nM nucleosomes in assay buffer. The final concentrations of both substrates should be at their respective KM values.[9]

-

Incubate the reaction for 120 minutes at room temperature.[9]

-

Stop the reaction by adding 10 µL of quench solution (800 µM unlabeled SAM).[9]

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated 3H-SAM.

-

Measure the radioactivity incorporated into the nucleosome substrate using a scintillation counter.

-

Calculate the percent inhibition for each EPZ004777 concentration and determine the IC50 value by fitting the data to a dose-response curve.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This is a non-radioactive, bead-based proximity assay to measure inhibitor binding to DOT1L.

Materials:

-

His-tagged recombinant human DOT1L

-

Biotinylated peptide substrate

-

Streptavidin-coated Donor beads

-

Anti-His antibody-conjugated Acceptor beads

-

EPZ004777

-

Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM NaCl, 1 mM DTT, 0.5% BSA, 0.05% Tween-20

-

384-well microtiter plates (e.g., AlphaScreen plates)

Procedure:

-

Prepare serial dilutions of EPZ004777 in DMSO.

-

Add 100 nL of the compound dilutions to the wells of a 384-well plate via pin transfer.[5]

-

Prepare a 2x solution of His6-DOT1L (final concentration 80 nM) and biotinylated peptide (final concentration 40 nM) in assay buffer.[5]

-

Add 10 µL of the protein-peptide solution to each well.[5]

-

Incubate the plate for 30 minutes at room temperature.[5]

-

Prepare a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads in the assay buffer according to the manufacturer's instructions.

-

Add the bead mixture to each well.

-

Incubate the plate in the dark for 60 minutes at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader.

-

A decrease in the AlphaScreen signal indicates displacement of the biotinylated peptide from DOT1L by the inhibitor. Calculate IC50 values from the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a biochemical assay to determine the IC50 of EPZ004777.

Caption: A generalized workflow for determining the IC50 of EPZ004777.

This guide provides a foundational understanding of the biochemical evaluation of EPZ004777. For further details and specific applications, consulting the primary literature is recommended. The potent and selective nature of EPZ004777 continues to make it an invaluable chemical probe for dissecting the biological roles of DOT1L.

References

- 1. benchchem.com [benchchem.com]

- 2. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Effect of EPZ004777 on H3K79 Methylation

Introduction: Targeting the Epigenetic Driver of MLL-Rearranged Leukemia

Histone methylation is a critical epigenetic modification that regulates gene expression, and its dysregulation is a hallmark of various cancers. The histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) is unique as it is the sole enzyme responsible for the mono-, di-, and trimethylation of lysine 79 on histone H3 (H3K79).[1][2] In normal cellular processes, H3K79 methylation is associated with actively transcribed genes.[3]

A specific and aggressive form of cancer, Mixed Lineage Leukemia (MLL)-rearranged leukemia, is characterized by chromosomal translocations of the MLL1 gene.[4] These translocations create fusion proteins that aberrantly recruit DOT1L to specific gene loci, such as HOXA9 and MEIS1.[1][5] This mislocalization of DOT1L leads to hypermethylation of H3K79 at these MLL target genes, driving a potent leukemogenic gene expression program.[4][6] Consequently, DOT1L has emerged as a high-priority therapeutic target for this disease.

EPZ004777 is a pioneering small-molecule inhibitor developed to be a potent and highly selective agent against DOT1L.[4] It serves as a crucial chemical probe for studying the function of DOT1L and provides a foundational basis for targeted therapeutics against MLL-rearranged leukemias.[4][7] This guide details the core mechanism of EPZ004777, its effects on H3K79 methylation, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

EPZ004777 functions as a competitive inhibitor of S-adenosylmethionine (SAM), the essential methyl-donor cofactor for all methyltransferases.[2][6] By occupying the SAM-binding pocket of the DOT1L enzyme, EPZ004777 directly prevents the catalytic transfer of a methyl group from SAM to the ε-amino group of the lysine 79 residue on histone H3.[6][8] This inhibition of DOT1L's enzymatic activity is the primary mechanism through which EPZ004777 reverses the aberrant epigenetic state in MLL-rearranged leukemia cells.[6] The high potency and remarkable selectivity of EPZ004777 for DOT1L over other histone methyltransferases minimize off-target effects, making it an exceptional tool for targeted epigenetic therapy.[4][9]

Quantitative Data on EPZ004777 Activity

The efficacy of EPZ004777 is defined by its high potency against DOT1L and its selectivity over other methyltransferases. This is quantified through various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of EPZ004777

| Enzyme Target | Assay Type | IC50 Value | Fold Selectivity (vs. DOT1L) | Reference |

| DOT1L | Cell-free enzymatic | 0.4 nM | - | [9][10] |

| PRMT5 | Cell-free enzymatic | 521 ± 137 nM | ~1300x | [4] |

| EZH2 | Cell-free enzymatic | >50,000 nM | >125,000x | [4] |

| SETD7 | Cell-free enzymatic | >50,000 nM | >125,000x | [4] |

| PRMT1 | Cell-free enzymatic | >50,000 nM | >125,000x | [4] |

Table 2: Cellular Activity of EPZ004777

| Cell Line | Assay Type | Measured Effect | IC50 / EC50 Value | Reference |

| MV4-11, MOLM-13 | Quantitative PCR | Inhibition of HOXA9 & MEIS1 expression | ~700 nM | [4] |

| MV4-11, MOLM-13 | Proliferation Assay | Selective killing of MLL-rearranged cells | - (Potent inhibition at 3 µM) | [4] |

| MDA-MB231 | Western Blot | Inhibition of cellular H3K79 methylation | ~50 nM | [11] |

| MCF10A | In-Cell Western | Inhibition of cellular H3K79 methylation | 84 ± 20 nM | [12] |

| MDA-MB231 | Proliferation Assay (15-day) | Inhibition of cell growth | 0.19 µM | [11] |

Downstream Cellular and In Vivo Effects

The inhibition of DOT1L by EPZ004777 triggers a cascade of cellular events, ultimately leading to the selective killing of MLL-rearranged leukemia cells.

-

Reduction of H3K79 Methylation: Treatment with EPZ004777 leads to a time- and concentration-dependent decrease in global H3K79me2 levels in leukemia cell lines.[4] A significant reduction is typically observed after 4-5 days of treatment, which is consistent with the slow turnover of histone marks in the absence of a known H3K79-specific demethylase.[4]

-

Suppression of Leukemogenic Gene Expression: By reversing the hypermethylation at MLL-fusion target loci, EPZ004777 causes a significant downregulation of key leukemogenic genes, including HOXA9 and MEIS1.[4][7] This change in the gene expression program is a direct consequence of altering the local chromatin state.

-

Selective Anti-Proliferative Activity: EPZ004777 demonstrates remarkable selectivity, potently inhibiting the proliferation of MLL-rearranged cell lines (e.g., MV4-11, MOLM-13) while having minimal effect on cells without the MLL translocation (e.g., Jurkat).[4] This selective cytotoxicity is a critical feature for a targeted therapy.

-

Induction of Differentiation and Apoptosis: Prolonged exposure to EPZ004777 induces cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged cells.[4][13]

-

In Vivo Efficacy: In mouse xenograft models of MLL-rearranged leukemia, the administration of EPZ004777 leads to a significant extension of survival, providing strong preclinical validation for DOT1L inhibition as a therapeutic strategy.[4]

Detailed Experimental Protocols

The characterization of EPZ004777 relies on a set of key biochemical and cellular assays. The following are detailed protocols for these essential experiments.

In Vitro DOT1L Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of EPZ004777 on the enzymatic activity of recombinant DOT1L.

-

Compound Preparation: Serially dilute EPZ004777 in DMSO to create a range of concentrations (e.g., starting from 1 µM with 3-fold dilutions).[4] Plate 1 µL of each dilution into a 384-well microtiter plate. Use S-adenosyl-L-homocysteine (SAH), the product of the methylation reaction, as a positive control for 100% inhibition.[4]

-

Enzyme Incubation: Add 40 µL of 0.25 nM recombinant human DOT1L (catalytic domain 1-416) in assay buffer (20 mM TRIS pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin) to each well.[4] Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the methyltransferase reaction by adding 10 µL of a substrate mix containing 150 nM recombinant human nucleosomes and 300 nM ³H-labeled S-adenosylmethionine ([³H]-SAM) in the assay buffer.

-

Reaction Incubation and Quenching: Incubate the reaction for 120 minutes at room temperature.[10] Quench the reaction by adding a high concentration of unlabeled SAM.[10]

-

Detection: Measure the incorporation of radioactivity into the nucleosome substrate using a scintillation counter.[14]

-

Data Analysis: Calculate the percent inhibition for each EPZ004777 concentration relative to DMSO (0% inhibition) and SAH (100% inhibition) controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cellular H3K79 Methylation Assay (Western Blot)

This assay measures the effect of EPZ004777 on H3K79 methylation levels within cells.

-

Cell Treatment: Culture MLL-rearranged cells (e.g., MV4-11) and treat them with various concentrations of EPZ004777 or DMSO (vehicle control) for a specified duration (e.g., 4 days).[4]

-

Histone Extraction: Harvest the cells and extract histones using an acid extraction protocol. Briefly, lyse the cells, isolate the nuclei, and incubate with sulfuric acid to extract basic histone proteins.

-

Protein Quantification: Quantify the protein concentration of the histone extracts using a standard method like the Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for dimethylated H3K79 (H3K79me2).[4] Subsequently, strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.[4]

-

Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal to determine the relative change in methylation.[15]

Cell Proliferation Assay

This assay assesses the impact of EPZ004777 on the growth and viability of leukemia cell lines.

-

Cell Seeding: Seed MLL-rearranged cells (e.g., MV4-11, MOLM-13) and non-MLL-rearranged control cells (e.g., Jurkat) at a low density in culture plates.[4]

-

Treatment: Treat the cells with a fixed concentration of EPZ004777 (e.g., 3 µM) or DMSO vehicle control.[4]

-

Cell Counting: At regular intervals (e.g., every 3 to 4 days) over a prolonged period (e.g., 14 days), count the number of viable cells using a hemocytometer and trypan blue exclusion.[4]

-

Data Analysis: Plot the viable cell counts on a logarithmic scale against time to generate growth curves.[4] Compare the growth rates of treated versus control cells for each cell line to determine the anti-proliferative effect.

Conclusion

EPZ004777 is a seminal small-molecule inhibitor that has profoundly advanced our understanding of the role of DOT1L and H3K79 methylation in MLL-rearranged leukemia. Through its potent and highly selective inhibition of DOT1L's enzymatic activity, it effectively reverses the aberrant epigenetic signature that drives this aggressive cancer. It reduces H3K79 hypermethylation, downregulates critical leukemogenic genes, and selectively induces apoptosis in cancer cells. The detailed characterization of EPZ004777 not only validates DOT1L as a therapeutic target but also provides a robust framework and essential tools for the ongoing development of next-generation epigenetic therapies.

References

- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Inhibition of histone H3K79 methylation selectively inhibits proliferation, self-renewal and metastatic potential of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]

- 14. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of EPZ004777 in MLL-Rearranged Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a poor prognosis, affecting both pediatric and adult populations.[1] A key driver of this disease is the aberrant recruitment of the histone methyltransferase DOT1L by MLL fusion proteins, leading to the hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2][3][4] EPZ004777 was developed as a potent and highly selective small-molecule inhibitor of DOT1L, representing a pioneering effort in targeting the epigenetic machinery in this specific leukemia subtype. This technical guide provides a comprehensive overview of the core mechanism of action of EPZ004777, its preclinical efficacy, and the experimental methodologies used to validate its therapeutic potential. While suboptimal pharmacokinetic properties limited its clinical development, the study of EPZ004777 has provided critical proof-of-concept for DOT1L inhibition as a viable therapeutic strategy, paving the way for next-generation inhibitors.[2][5]

Core Mechanism of Action

EPZ004777 is an S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L.[3][6] In MLL-r leukemia, the MLL fusion protein aberrantly recruits DOT1L to the chromatin of target genes.[3] This leads to increased H3K79 methylation, an epigenetic mark associated with active transcription.[7] EPZ004777 binds to the SAM-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[2][3] This selective inhibition of DOT1L's enzymatic activity leads to a reduction in global H3K79 methylation, particularly at MLL target gene loci.[1] Consequently, the expression of key leukemogenic genes, including HOXA9 and MEIS1, is downregulated.[1][2][6] This reversal of the aberrant epigenetic state selectively inhibits the proliferation of MLL-rearranged cells, induces cell cycle arrest, and ultimately leads to apoptosis and cellular differentiation.[1][2][8]

Quantitative Data Presentation

The preclinical evaluation of EPZ004777 generated significant quantitative data, demonstrating its potency, selectivity, and anti-leukemic activity.

Table 1: In Vitro Enzymatic Activity of EPZ004777

| Enzyme | IC50 (nM) | Fold Selectivity vs. DOT1L |

| DOT1L | 0.4 ± 0.1 | 1 |

| CARM1 | >50,000 | >100,000 |

| EHMT2 | >50,000 | >100,000 |

| EZH1 | >50,000 | >100,000 |

| EZH2 | >50,000 | >100,000 |

| PRMT1 | >50,000 | >100,000 |

| PRMT3 | >50,000 | >100,000 |

| PRMT5 | 521 ± 137 | >1,300 |

| PRMT6 | >50,000 | >100,000 |

| SETD2 | >50,000 | >100,000 |

| SETD7 | >50,000 | >100,000 |

| SETD8 | >50,000 | >100,000 |

| SUV39H1 | >50,000 | >100,000 |

| SUV39H2 | >50,000 | >100,000 |

| Data compiled from Daigle et al., 2011.[1] |

Table 2: Anti-proliferative Activity of EPZ004777 in Leukemia Cell Lines

| Cell Line | MLL Status | IC50 (nM) |

| MV4-11 | MLL-AF4 | 8.3 |

| MOLM-13 | MLL-AF9 | 11 |

| THP-1 | MLL-AF9 | 26 |

| RS4;11 | MLL-AF4 | 7.8 |

| SEM | MLL-AF4 | 3.5 |

| Jurkat | Non-MLL-rearranged | >30,000 |

| HL-60 | Non-MLL-rearranged | >30,000 |

| K562 | Non-MLL-rearranged | >30,000 |

| IC50 values determined after 14 days of treatment. Data from Daigle et al., 2011.[1] |

Table 3: In Vivo Efficacy of EPZ004777 in a Mouse Xenograft Model

| Treatment Group | Dosing | Median Survival (days) | Increase in Median Survival |

| Vehicle | - | 35 | - |

| EPZ004777 | 100 mg/mL via osmotic pump | 46 | 31% |

| EPZ004777 | 150 mg/mL via osmotic pump | 53 | 51% |

| MV4-11 xenograft model. Data from Daigle et al., 2011.[1][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are summaries of key experimental protocols used in the evaluation of EPZ004777.

Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of DOT1L and the inhibitory effect of EPZ004777 in a cell-free system.

-

Reagents: Recombinant human DOT1L (e.g., residues 1-416), S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), S-adenosyl-L-homocysteine (SAH) for control, purified oligonucleosomes (e.g., from chicken erythrocytes), EPZ004777, assay buffer (e.g., 20 mM TRIS pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin).[1]

-

Procedure:

-

Serially dilute EPZ004777 in DMSO. Plate 1 µL of each dilution into a 384-well microtiter plate.[1][8]

-

Add 40 µL of DOT1L enzyme solution to each well and incubate for 30 minutes at room temperature.[1][8]

-

Initiate the reaction by adding 10 µL of a solution containing the oligonucleosome substrate and [³H]-SAM.

-

Incubate for a defined period (e.g., 120 minutes) at room temperature.[1]

-

Quench the reaction (e.g., by adding unlabeled SAM or SAH).[1]

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid and measure radioactivity using a microplate scintillation counter.

-

Calculate IC50 values by fitting the data to a four-parameter dose-response curve.

-

Cell Viability and Proliferation Assay

This assay measures the effect of EPZ004777 on the growth and viability of leukemia cell lines over an extended period.

-

Reagents: MLL-r cell lines (e.g., MV4-11, MOLM-13) and non-MLL-r control cell lines (e.g., Jurkat), complete culture medium, EPZ004777, DMSO (vehicle control), viability dye (e.g., Guava ViaCount reagent).[1]

-

Procedure:

-

Plate exponentially growing cells in triplicate in 96-well plates at a defined density (e.g., 5x10⁴ cells/well).[8]

-

Treat cells with a range of EPZ004777 concentrations or DMSO vehicle control.

-

Incubate cells under standard culture conditions.

-

Every 3-4 days, determine viable cell counts using an automated cell counter (e.g., Guava EasyCyte) with a viability dye.[1][8]

-

At each time point, replenish the media and compound, and re-plate the cells at the initial density.[8]

-

Calculate the total number of viable cells, adjusting for the splits.[8]

-

Plot growth curves and determine IC50 values at late time points (e.g., day 14) when the values have stabilized.[8]

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to assess the levels of H3K79 methylation at specific gene promoters (e.g., HOXA9) following EPZ004777 treatment.

-

Reagents: MLL-r cells, EPZ004777, formaldehyde, lysis buffer, sonicator or micrococcal nuclease, antibody specific for H3K79me2, control IgG, protein A/G beads, wash buffers, elution buffer, proteinase K, reagents for DNA purification and qPCR.

-

Procedure:

-

Treat cells with EPZ004777 or DMSO for a specified duration (e.g., 4-6 days).

-

Cross-link proteins to DNA by adding formaldehyde to the culture medium.[3]

-

Lyse the cells and shear the chromatin into 200-1000 bp fragments by sonication.[3]

-

Incubate the sheared chromatin with an anti-H3K79me2 antibody or control IgG overnight.[3]

-

Capture the antibody-chromatin complexes using protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific gene promoters (e.g., HOXA9, MEIS1) using quantitative PCR (qPCR).

-

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of EPZ004777 in a living organism.

-

Materials: Immunocompromised mice (e.g., SCID mice), MV4-11 cells, EPZ004777, vehicle, osmotic mini-pumps.[1][8]

-

Procedure:

-

Inoculate mice subcutaneously or intravenously with MV4-11 cells.

-

Once tumors are established or on a specified day post-inoculum, implant osmotic mini-pumps loaded with vehicle or EPZ004777 at various concentrations (e.g., 50, 100, 150 mg/mL).[1][8]

-

Monitor tumor volume and animal body weight regularly.

-

For survival studies, monitor animals until a predefined endpoint (e.g., tumor size limit, clinical signs of distress) and record the date of euthanasia.

-

Analyze tumor growth inhibition and perform survival analysis (e.g., Kaplan-Meier plots).

-

Pharmacodynamic studies can be performed by collecting tumor and surrogate tissues at various time points to measure H3K79 methylation levels.

-

Conclusion and Future Directions

EPZ004777 was instrumental in validating DOT1L as a therapeutic target in MLL-rearranged leukemia.[1] Preclinical studies conclusively demonstrated that its potent and selective inhibition of DOT1L's methyltransferase activity leads to the downregulation of the MLL-fusion-driven oncogenic program and selective killing of MLL-r leukemia cells.[1][6] Although the suboptimal pharmacokinetic properties of EPZ004777 prevented its advancement into clinical trials, the knowledge gained from its development directly led to the creation of second-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which have entered clinical evaluation.[2][5] The story of EPZ004777 serves as a successful example of mechanism-based drug discovery in the field of epigenetics and has laid a solid foundation for ongoing efforts to develop more effective therapies for this devastating disease.

References

- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. selleckchem.com [selleckchem.com]

EPZ004777: A Technical Deep Dive into the Discovery and Preclinical Development of a Pioneering DOT1L Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ004777 emerged as a first-in-class, potent, and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). Its discovery and preclinical evaluation provided a critical proof-of-concept for targeting epigenetic pathways in oncology, particularly for the treatment of mixed lineage leukemia (MLL)-rearranged leukemias. This technical guide delineates the discovery, mechanism of action, and preclinical development of EPZ004777, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks. While suboptimal pharmacokinetic properties hindered its progression to the clinic, the development of EPZ004777 was instrumental in validating DOT1L as a therapeutic target and laid the groundwork for the development of next-generation inhibitors, such as pinometostat (EPZ-5676).

Introduction: The Rationale for DOT1L Inhibition in MLL-Rearranged Leukemia

Mixed lineage leukemia (MLL), characterized by chromosomal translocations of the MLL gene on chromosome 11q23, is an aggressive form of acute leukemia with a grim prognosis, especially in infants.[1] These translocations generate oncogenic MLL fusion proteins that aberrantly recruit the histone methyltransferase DOT1L to ectopic gene loci.[2][3] DOT1L is the sole known enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[3][4] This aberrant H3K79 hypermethylation at MLL target genes, including the HOXA9 and MEIS1 proto-oncogenes, leads to their sustained transcriptional activation, a key driver of leukemogenesis.[5][6] This direct pathogenic role of DOT1L's enzymatic activity established it as a compelling therapeutic target. The central hypothesis was that a selective DOT1L inhibitor could reverse the aberrant H3K79 methylation, leading to the transcriptional repression of leukemogenic genes and selective elimination of MLL-rearranged cancer cells.[2]

Discovery and Mechanism of Action

EPZ004777 was identified through a mechanism-guided drug discovery approach, designed as a S-adenosylmethionine (SAM)-competitive inhibitor.[2] The design was inspired by the structures of DOT1L's natural substrate, SAM, and its product, S-adenosylhomocysteine (SAH).[2]

EPZ004777 acts as a potent and selective inhibitor of DOT1L's enzymatic activity by competitively binding to the SAM-binding pocket of the enzyme.[2][5] This prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3.[2] The inhibition of H3K79 methylation in MLL-rearranged leukemia cells triggers a cascade of downstream events:

-

Suppression of MLL Fusion Target Gene Expression: By reversing the aberrant H3K79 hypermethylation, EPZ004777 leads to the downregulation of key leukemogenic genes such as HOXA9 and MEIS1.[1][5]

-

Induction of Cell Cycle Arrest and Apoptosis: The inhibition of DOT1L activity causes cell cycle arrest, predominantly in the G0/G1 phase, and subsequently induces programmed cell death (apoptosis).[1][2]

-

Promotion of Cellular Differentiation: Treatment with EPZ004777 has been observed to induce the differentiation of leukemic cells into more mature cell types.[7]

A hallmark of EPZ004777's activity is its selective cytotoxicity towards cancer cells harboring MLL translocations, while exhibiting minimal effects on non-MLL-rearranged cells.[1]

Caption: Signaling pathway of DOT1L in normal and MLL-rearranged cells and the inhibitory action of EPZ004777.

Quantitative Data Summary

The preclinical evaluation of EPZ004777 generated a significant amount of quantitative data, which is summarized in the tables below for clarity and comparative analysis.

Table 1: In Vitro Potency and Selectivity of EPZ004777

| Parameter | Value | Notes |

| DOT1L IC50 | 0.4 nM[7][8] | Cell-free enzymatic assay.[2] |

| Selectivity | >1,200-fold[7] | Against a panel of other protein methyltransferases.[2] |

Table 2: Cellular Activity of EPZ004777 in MLL-Rearranged Cell Lines

| Cell Line | MLL Fusion | EC50 (Proliferation Inhibition) |

| MV4-11 | MLL-AF4 | 8.3 nM[2] |

| MOLM-13 | MLL-AF9 | 10 nM[2] |

| THP-1 | MLL-AF9 | 4 nM[2] |

Table 3: In Vivo Pharmacokinetics of EPZ004777 (Mouse)

| Parameter | Value | Dosing Route |

| Plasma Concentration | ~0.5 µM[9] | Continuous subcutaneous infusion.[2] |

Note: The suboptimal pharmacokinetic properties of EPZ004777, including a short plasma half-life, necessitated continuous infusion for in vivo studies.[1][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical development of EPZ004777 are provided below.

DOT1L Enzymatic Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.

Materials:

-

Recombinant human DOT1L enzyme

-

Nucleosomes (as substrate)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

S-adenosyl-L-methionine (unlabeled SAM)

-

EPZ004777

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

Filter plates (e.g., phosphocellulose)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Serially dilute EPZ004777 in DMSO to create a range of concentrations.

-

In a microplate, combine the recombinant DOT1L enzyme and the test compound (or DMSO for control) in the assay buffer and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

-

Initiate the methyltransferase reaction by adding a mixture of nucleosomes, [³H]-SAM, and unlabeled SAM.

-

Incubate the reaction mixture at 30°C for a defined time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of EPZ004777 on the growth of cancer cell lines.

Materials:

-

MLL-rearranged and non-MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13, Jurkat)

-

Appropriate cell culture medium and supplements

-

EPZ004777

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or trypan blue)

-

Plate reader or cell counter

Procedure:

-

Seed the cells in 96-well plates at a predetermined density.

-

Add serial dilutions of EPZ004777 (or DMSO as a vehicle control) to the wells.

-

Incubate the plates for an extended period (e.g., 7-14 days), as the antiproliferative effects of DOT1L inhibitors are often delayed.

-

At various time points, measure cell viability using a chosen method. For example, with a luminescent assay, add the reagent and measure luminescence with a plate reader.

-

Plot the cell viability against the inhibitor concentration and calculate the EC50 value at each time point.

Caption: A typical experimental workflow for the in vitro characterization of EPZ004777.

In Vivo Studies

The in vivo efficacy of EPZ004777 was evaluated in a mouse xenograft model of MLL. Due to its poor pharmacokinetic profile, the compound was administered via subcutaneously implanted mini-osmotic pumps for continuous infusion.[1]

In these models, administration of EPZ004777 led to:

-

Inhibition of H3K79 methylation in tumors. [1]

-

Significant extension of survival in a mouse MLL xenograft model. [1]

-

Good tolerability with no overt signs of toxicity at efficacious doses. [1][10]

These in vivo results provided strong evidence for the therapeutic potential of DOT1L inhibition in MLL-rearranged leukemia.

Conclusion and Future Directions

The discovery and preclinical development of EPZ004777 were a landmark achievement in the field of epigenetics-based cancer therapy. It provided the first compelling evidence that a potent and selective small-molecule inhibitor of a histone methyltransferase could effectively suppress a leukemogenic gene expression program and selectively kill cancer cells dependent on an MLL fusion oncogene.[2]

Although the suboptimal pharmacokinetic properties of EPZ004777 precluded its own clinical development, the knowledge gained from its study was invaluable.[1] It directly led to the development of second-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which possesses improved drug-like properties and has advanced into clinical trials.[2][11] The journey of EPZ004777 serves as a powerful example of how a pioneering chemical probe can validate a novel therapeutic target and pave the way for future drug discovery efforts.

Caption: The logical progression from the discovery of EPZ004777 to its successor, EPZ-5676.

References

- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]

- 5. Exploring the Therapeutic Potential of the DOT1L Inhibitor EPZ004777 Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia | MDPI [mdpi.com]

- 6. MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L. | J. Craig Venter Institute [jcvi.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and Structure Activity Relationship Investigation of Adenosine-containing Inhibitors of Histone Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Mixed lineage rearranged leukaemia: pathogenesis and targeting DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Selectivity Profile of EPZ004777 Hydrochloride

Introduction: EPZ004777 is a pioneering small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] Its discovery was a landmark achievement in the field of epigenetics, providing critical proof-of-concept for targeting this enzyme class in oncology.[1] DOT1L is the sole known enzyme responsible for methylating histone H3 at lysine 79 (H3K79), a mark crucial for gene transcription.[1] In aggressive forms of acute leukemia characterized by Mixed Lineage Leukemia (MLL) gene rearrangements, oncogenic MLL fusion proteins aberrantly recruit DOT1L to ectopic gene loci, including HOXA9 and MEIS1.[1][2] This leads to hypermethylation of H3K79, sustained expression of leukemogenic genes, and ultimately, the cancerous phenotype.[1][2]

EPZ004777 was developed as a potent and highly selective S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L.[1] It effectively suppresses H3K79 methylation, downregulates MLL fusion target genes, and selectively induces apoptosis and cell cycle arrest in MLL-rearranged cancer cells.[1][3] While its suboptimal pharmacokinetic properties have precluded its clinical development, EPZ004777 remains an invaluable chemical probe for studying DOT1L biology and has paved the way for second-generation inhibitors with improved drug-like properties, such as Pinometostat (EPZ-5676).[1][2] This guide provides a comprehensive overview of the selectivity profile of EPZ004777, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Data Presentation: Quantitative Selectivity Profile

The selectivity of EPZ004777 is a key attribute, demonstrating potent inhibition of its intended target, DOT1L, with minimal activity against other histone methyltransferases (HMTs).

Table 1: In Vitro Biochemical Potency of EPZ004777

| Target | IC50 | Assay Type |

|---|

| DOT1L | 0.4 nM | Cell-free enzymatic assay[1][4][5][6] |

Table 2: Selectivity of EPZ004777 Against Other Histone Methyltransferases

| Target HMT | IC50 (nM) | Fold Selectivity (vs. DOT1L) |

|---|---|---|

| DOT1L | 0.4 | 1 |

| PRMT5 | 521 | 1,280 |

| EZH1 | >50,000 | >100,000 |

| EZH2 | >50,000 | >100,000 |

| PRMT1 | >50,000 | >100,000 |

| PRMT8 | >50,000 | >100,000 |

| SETD7 | >50,000 | >100,000 |

| WHSC1 | >50,000 | >100,000 |

Data sourced from Daigle et al., 2011.[3]

Table 3: Cellular Antiproliferative Activity of EPZ004777

| Cell Line | MLL Fusion Status | EC50 (Proliferation Inhibition) |

|---|---|---|

| THP-1 | MLL-AF9 | 4 nM[1] |

| MOLM-13 | MLL-AF9 | 10 nM[1] |

| MV4-11 | MLL-AF4 | 8.3 nM[1] |

| Jurkat | Non-MLL-rearranged | Growth unaffected at 3 µM[4] |

Experimental Protocols

The quantitative data presented above were generated using specific and rigorous methodologies.

Biochemical DOT1L Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.[6]

-

Materials:

-

Recombinant human DOT1L (e.g., residues 1-416).

-

Nucleosome substrate.

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.

-

EPZ004777 serially diluted in DMSO.

-

S-adenosyl-L-homocysteine (SAH) as a positive control for 100% inhibition.

-

Assay Buffer: 20 mM TRIS (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin.[3][7]

-

384-well microtiter plates.

-

-

Procedure:

-

A 1 µL aliquot of each EPZ004777 dilution is plated into a 384-well microtiter plate.

-

40 µL of 0.25 nM DOT1L enzyme in assay buffer is added to each well and incubated with the compound for 30 minutes.[3][7]

-

The enzymatic reaction is initiated by adding 10 µL of a substrate mix containing nucleosomes and [³H]-SAM (final concentrations equal to their respective Km values).

-

The reaction is allowed to proceed for a set time (e.g., 120 minutes) at room temperature.[6]

-

The reaction is quenched by the addition of excess non-radiolabeled SAM.[6]

-

The incorporation of the [³H]-methyl group into the nucleosome substrate is measured using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter equation.

-

Cellular H3K79 Methylation Assay (Western Blot)

This assay determines the ability of EPZ004777 to inhibit DOT1L activity within cells by measuring the global levels of H3K79 dimethylation (H3K79me2).

-

Materials:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13).

-

EPZ004777.

-

Cell lysis buffer.

-

Reagents for histone acid extraction.

-

Antibodies: Primary antibody specific for H3K79me2, primary antibody for total Histone H3 (loading control), and appropriate secondary antibodies.

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure:

-

Culture MLL-rearranged cells (e.g., MV4-11) to the desired density.

-

Treat cells with various concentrations of EPZ004777 or DMSO vehicle control for a specified duration (e.g., 4-5 days, to account for histone turnover).[3]

-

Harvest the cells and perform histone acid extraction.

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against H3K79me2, followed by a secondary antibody.

-

Strip and re-probe the membrane with an antibody against total Histone H3 as a loading control.

-

Visualize the protein bands using an appropriate detection system and quantify band intensity to determine the concentration-dependent reduction in H3K79me2 levels.

-

Cell Proliferation Assay

This assay measures the effect of EPZ004777 on the growth and viability of cancer cell lines.

-

Materials:

-

MLL-rearranged cell lines (e.g., MV4-11, MOLM-13) and non-MLL-rearranged control cells (e.g., Jurkat).

-

EPZ004777.

-

Appropriate cell culture media and reagents.

-

Multi-well plates (e.g., 24-well or 96-well).

-

Method for counting viable cells (e.g., trypan blue exclusion with a hemocytometer, or a viability reagent like CellTiter-Glo).

-

-

Procedure:

-

Plate cells at a low density in multi-well plates.

-

Treat cells with a range of EPZ004777 concentrations or a DMSO vehicle control.

-

Incubate the cells for an extended period (e.g., 10-14 days), as the effects of DOT1L inhibition on proliferation are often delayed.[3]

-

At regular intervals (e.g., every 2-4 days), count the number of viable cells. For suspension cells, this involves taking an aliquot for counting and re-plating the cells at the initial density in fresh media with the compound.[6]

-

Plot the split-adjusted viable cell counts over time to generate growth curves.

-

Determine the EC50 for proliferation inhibition from concentration-response curves at a late time point (e.g., Day 14).[6]

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.

Caption: Experimental workflow for the biochemical DOT1L inhibition assay.

Caption: Experimental workflow for the cellular proliferation assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

EPZ004777 Hydrochloride: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EPZ004777 hydrochloride is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] Its discovery represented a significant advancement in the field of epigenetics, particularly for the treatment of cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1] MLL-rearranged leukemias, which are aggressive hematological malignancies, are characterized by the aberrant recruitment of DOT1L, leading to the hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2][3] EPZ004777 competitively binds to the S-adenosylmethionine (SAM) binding pocket of DOT1L, preventing the transfer of methyl groups and thereby reversing the aberrant epigenetic state.[1][3] Preclinical studies have demonstrated that EPZ004777 selectively inhibits the proliferation of MLL-rearranged leukemia cells, induces apoptosis and differentiation, and extends survival in in vivo models.[4][5] While its suboptimal pharmacokinetic properties have limited its clinical development, EPZ004777 remains a critical tool for cancer research and has paved the way for second-generation DOT1L inhibitors.[1][2] This guide provides an in-depth overview of the core mechanism of action, experimental protocols, and preclinical data related to EPZ004777.

Core Mechanism of Action

EPZ004777 functions as a competitive inhibitor of the SAM cofactor at the DOT1L enzyme's active site.[3] This inhibition blocks the methylation of H3K79, a hallmark of MLL-rearranged leukemias.[4] The reduction in H3K79 methylation leads to the transcriptional repression of MLL fusion target genes, including the HOXA gene cluster and MEIS1.[4][5] This ultimately results in cell cycle arrest, apoptosis, and cellular differentiation in MLL-rearranged cancer cells.[4][6]

Figure 1. Mechanism of action of EPZ004777 in MLL-rearranged leukemia.

Quantitative Data

The following tables summarize the key quantitative data for EPZ004777 from various preclinical studies.

Table 1: In Vitro Enzymatic Activity

| Parameter | Value | Notes |

| IC50 | 0.4 nM | Cell-free enzymatic assay.[6][7] |

| Selectivity | >1200-fold | Over other tested protein methyltransferases.[6] |

Table 2: Cellular Activity in MLL-rearranged and Non-MLL-rearranged Cell Lines

| Cell Line | MLL Status | IC50 (nM) | Assay Duration |

| MV4-11 | MLL-AF4 | 8.6 | 14 days |

| MOLM-13 | MLL-AF9 | 4.8 | 14 days |

| THP-1 | MLL-AF9 | 11.2 | 18 days |

| RS4;11 | MLL-AF4 | 3.5 | 14 days |

| SEM | MLL-AF4 | 7.9 | 14 days |

| KOPN-8 | MLL-ENL | 4.5 | 14 days |

| Jurkat | Non-rearranged | >50,000 | 14 days |

| HL-60 | Non-rearranged | >50,000 | 14 days |